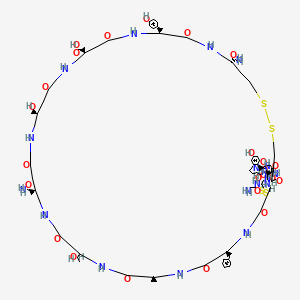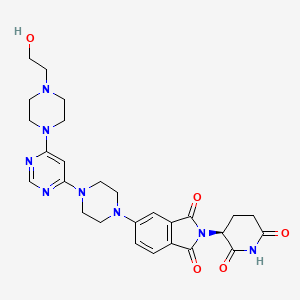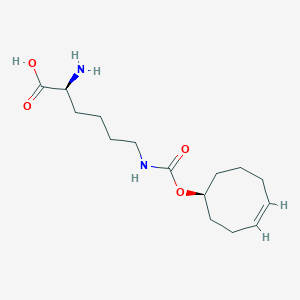
(S,E)-N-TCO-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,E)-N-TCO-L-lysine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of lysine, an essential amino acid, and features a trans-cyclooctene (TCO) moiety. The presence of the TCO group imparts unique reactivity to the molecule, making it valuable for bioorthogonal chemistry applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-N-TCO-L-lysine typically involves the modification of L-lysine to introduce the TCO group. One common method involves the use of a TCO-containing reagent that reacts with the amino group of lysine under mild conditions. The reaction is usually carried out in an aqueous or organic solvent at room temperature, with the pH adjusted to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(S,E)-N-TCO-L-lysine undergoes various chemical reactions, including:
Oxidation: The TCO group can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the TCO group to a less reactive form.
Substitution: The amino group of lysine can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the TCO group can yield epoxides, while substitution reactions can introduce various functional groups to the lysine backbone.
Applications De Recherche Scientifique
(S,E)-N-TCO-L-lysine has a wide range of applications in scientific research:
Chemistry: It is used in bioorthogonal chemistry for labeling and tracking biomolecules.
Biology: The compound is employed in studying protein interactions and cellular processes.
Industry: this compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S,E)-N-TCO-L-lysine involves its unique reactivity due to the TCO group. The TCO moiety can undergo rapid and selective reactions with tetrazines, a class of compounds used in bioorthogonal chemistry. This reactivity allows for the precise labeling and modification of biomolecules without interfering with natural biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S,E)-N-TCO-L-ornithine: Similar to lysine but with a different side chain.
(S,E)-N-TCO-L-arginine: Contains a guanidinium group instead of an amino group.
(S,E)-N-TCO-L-histidine: Features an imidazole ring in its structure.
Uniqueness
(S,E)-N-TCO-L-lysine is unique due to its combination of the TCO group and the lysine backbone. This combination provides both reactivity and versatility, making it suitable for a wide range of applications in chemistry, biology, and medicine.
Propriétés
Formule moléculaire |
C15H26N2O4 |
|---|---|
Poids moléculaire |
298.38 g/mol |
Nom IUPAC |
(2S)-2-amino-6-[[(1S,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C15H26N2O4/c16-13(14(18)19)10-6-7-11-17-15(20)21-12-8-4-2-1-3-5-9-12/h1-2,12-13H,3-11,16H2,(H,17,20)(H,18,19)/b2-1+/t12-,13+/m1/s1 |
Clé InChI |
FOGYUVXBYCZPFK-XXUGLENDSA-N |
SMILES isomérique |
C1C/C=C/CC[C@H](C1)OC(=O)NCCCC[C@@H](C(=O)O)N |
SMILES canonique |
C1CC=CCCC(C1)OC(=O)NCCCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)
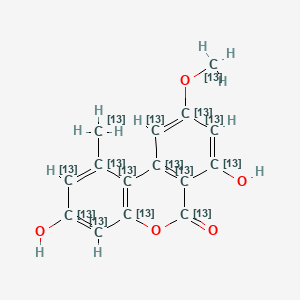
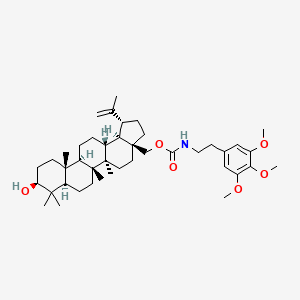
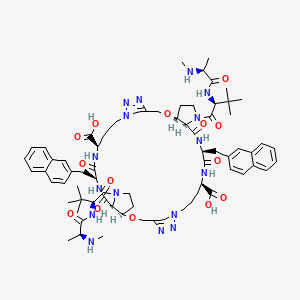

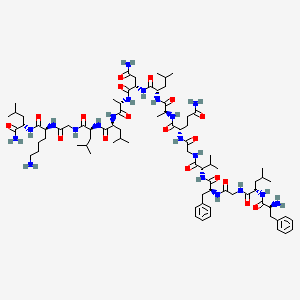
![4-[8-[4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-1-yl]-8-oxooctoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384410.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12384418.png)
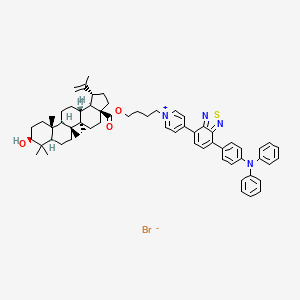
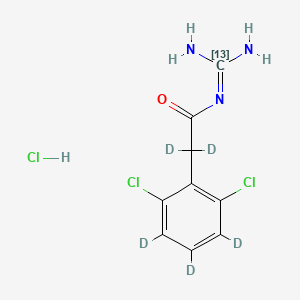
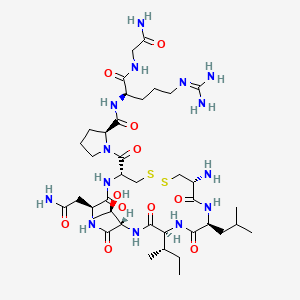
![[6-Chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenyl]phenyl]quinolin-4-yl]oxymethyl ethyl carbonate](/img/structure/B12384438.png)
